molecular formula C5H12O4S2 B1228682 2-hydroxypropyl-CoM

2-hydroxypropyl-CoM

Cat. No.: B1228682
M. Wt: 200.3 g/mol
InChI Key: QWNJCCLFGYAGRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxypropyl-coenzyme M (2-hydroxypropyl-CoM) is a critical intermediate in bacterial propylene metabolism. It exists as two enantiomers, (R)-2-hydroxypropyl-CoM (R-HPC) and (S)-2-hydroxypropyl-CoM (S-HPC), formed via the nucleophilic addition of coenzyme M (CoM) to (R)- and (S)-epoxypropane, respectively . These enantiomers are subsequently oxidized by stereoselective dehydrogenases (R-HPCDH and S-HPCDH) to produce 2-ketopropyl-CoM (2-KPC), a precursor to acetoacetate in the propylene degradation pathway . The enzyme system involved includes four components: epoxyalkane:CoM transferase (Component I), 2-oxopropyl-CoM reductase/carboxylase (Component II), and the enantiomer-specific dehydrogenases (Components III and IV) .

Properties

Molecular Formula

C5H12O4S2

Molecular Weight

200.3 g/mol

IUPAC Name

2-(2-hydroxypropylsulfanyl)ethanesulfonic acid

InChI

InChI=1S/C5H12O4S2/c1-5(6)4-10-2-3-11(7,8)9/h5-6H,2-4H2,1H3,(H,7,8,9)

InChI Key

QWNJCCLFGYAGRK-UHFFFAOYSA-N

SMILES

CC(CSCCS(=O)(=O)O)O

Canonical SMILES

CC(CSCCS(=O)(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Backbone Structure Functional Group Branching
2-Hydroxypropyl-CoM CH₃-CH(OH)-CH₂-S-CoM Secondary alcohol Propyl (linear)
2-KPC CH₃-C(O)-CH₂-S-CoM Ketone Propyl (linear)
2-Hydroxyethyl-CoM HO-CH₂-CH₂-S-CoM Primary alcohol Ethyl (linear)
M-HPC CH₃-C(CH₃)(OH)-CH₂-S-CoM Tertiary alcohol Methyl (branched)

Metabolic Roles and Enzyme Interactions

  • 2-KPC : Functions as the direct product of 2-hydroxypropyl-CoM dehydrogenation. It undergoes reductive cleavage and carboxylation to form acetoacetate, a key step in energy production .

Table 2: Enzyme Interaction and Kinetic Parameters

Compound Enzyme Role Key Kinetic Observations
R-HPC R-HPCDH Substrate Enantioselectivity factor = 944 (kcat-driven)
S-HPC S-HPCDH Substrate Enantioselectivity factor = 658 (Km-driven)
2-Hydroxyethyl-CoM Both Substrate Identical Km (≈120 μM) for R-HPCDH and S-HPCDH
M-HPC R-HPCDH Inhibitor Ki ≈ Km for R-HPC (competitive inhibition)

Mechanistic and Selectivity Insights

  • Enantioselectivity : R-HPCDH favors R-HPC due to a 944-fold higher catalytic efficiency (kcat/Km) for R-HPC over S-HPC, driven by kcat differences. S-HPCDH’s selectivity (658-fold) arises from Km variations .
  • Binding Site Specificity: In S-HPCDH, residues R211 and K214 coordinate the CoM sulfonate group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-hydroxypropyl-CoM
Reactant of Route 2
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2-hydroxypropyl-CoM

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